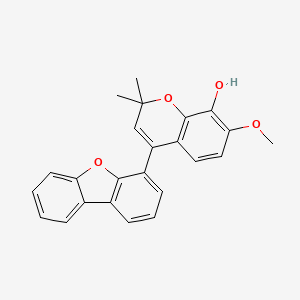
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is a complex organic compound that features a unique structure combining elements of dibenzofuran and chromen. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both dibenzofuran and chromen moieties in its structure suggests that it may exhibit interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol typically involves the formation of the dibenzofuran and chromen rings followed by their coupling. One common method involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . This can be achieved through palladium or copper-catalyzed C-H activation followed by cyclization of 2-arylphenols . The chromen ring can be synthesized through various methods, including the cyclization of phenol derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis (MWI) has been reported to improve the efficiency of such reactions .
Chemical Reactions Analysis
Types of Reactions
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is not fully understood. it is likely that the compound interacts with various molecular targets and pathways due to its complex structure. The dibenzofuran moiety may interact with enzymes and receptors, while the chromen ring could be involved in redox reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar dibenzofuran nucleus.
Chromone: A compound with a similar chromen ring structure.
Benzofuran: Another related compound with a fused benzene and furan ring.
Uniqueness
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is unique due to the combination of the dibenzofuran and chromen moieties in its structure. This dual functionality may confer unique chemical and biological properties that are not present in simpler compounds like dibenzofuran or chromone .
Properties
Molecular Formula |
C24H20O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol |
InChI |
InChI=1S/C24H20O4/c1-24(2)13-18(17-11-12-20(26-3)21(25)23(17)28-24)16-9-6-8-15-14-7-4-5-10-19(14)27-22(15)16/h4-13,25H,1-3H3 |
InChI Key |
KTOKBPBESWDZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(O1)C(=C(C=C2)OC)O)C3=CC=CC4=C3OC5=CC=CC=C45)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


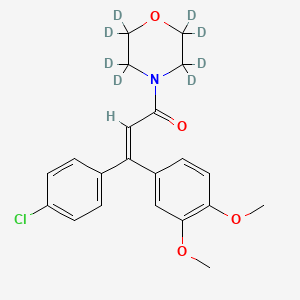
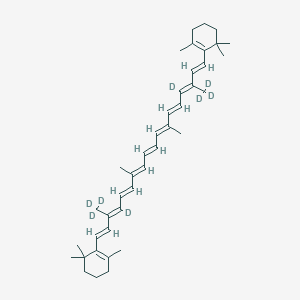
![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
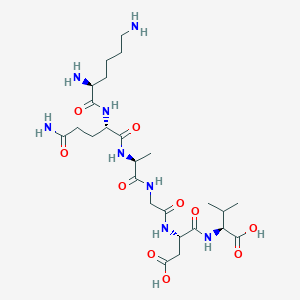
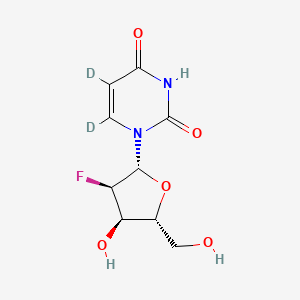
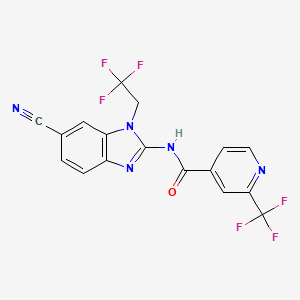
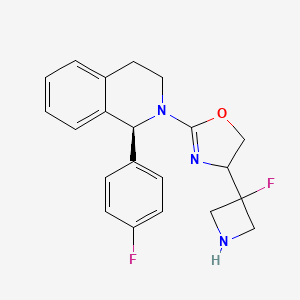

![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)

![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)

